2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde
Description
2-Bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde (CAS: 588679-50-9) is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position, a methoxy group at the 3-position, and a 4-methoxyphenylmethoxy substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules, such as kinase inhibitors and nematicidal agents . Its structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, enabling diverse reactivity in cross-coupling reactions and nucleophilic substitutions. Crystallographic studies of related analogs (e.g., 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde) reveal planar aromatic systems with bond angles and lengths consistent with steric and electronic effects imposed by substituents .
Properties
IUPAC Name |
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-17)15(14)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGTZLFXDXLIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the bromination of 3-(4-methoxy-benzyloxy)-benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require a catalyst, such as iron(III) bromide, to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-3-(4-methoxy-benzyloxy)-benzoic acid.
Reduction: Formation of 2-Bromo-3-(4-methoxy-benzyloxy)-benzyl alcohol.
Scientific Research Applications
Synthesis Applications
1.1. Asymmetric Synthesis
2-Bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde is utilized in asymmetric synthesis, particularly in the formation of β-hydroxy-α-amino acid derivatives. This is achieved through Mukaiyama aldol reactions, where the compound acts as a key intermediate, facilitating the formation of chiral centers essential for biological activity .
1.2. Synthesis of Complex Molecules
The compound serves as a building block in synthesizing more complex molecules, such as:
- 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole : This derivative has shown potential in medicinal chemistry due to its biological activity against various cancer cell lines.
- 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2,3-trimethoxybenzene : This compound has been explored for its photophysical properties and potential applications in organic electronics .
Biological Applications
2.1. Anticancer Activity
Research has indicated that compounds derived from 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde exhibit cytotoxic effects against tumor cells. The presence of methoxy groups at specific positions on the aromatic ring significantly enhances the biological activity of these compounds . For instance, modifications leading to disubstituted methoxy groups have shown over tenfold increases in cytotoxicity compared to their monosubstituted counterparts.
Case Study: Cytotoxicity Assays
A study investigated the cytotoxic effects of various derivatives on human cancer cell lines. The results demonstrated that compounds featuring both amino and methoxy groups at strategic positions on the benzyl ring exhibited moderate to high cytotoxicity, suggesting their potential as lead compounds for further drug development .
Material Science Applications
3.1. Crystal Engineering
The structural properties of 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde have been explored through crystallographic studies. The compound's ability to form stable crystalline structures makes it a candidate for material science applications, including organic semiconductors and photonic devices .
Data Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.345 |
| b (Å) | 10.678 |
| c (Å) | 8.910 |
| β (°) | 104.56 |
Mechanism of Action
The mechanism of action of 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through an oxidation mechanism involving electron transfer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde and analogous compounds:
Biological Activity
2-Bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound that has garnered interest due to its potential biological activities. This compound features a bromine atom and a methoxy group, which may contribute to its reactivity and interactions with biological systems. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.
- Molecular Formula: C10H11BrO3
- Molecular Weight: 273.1 g/mol
- Structural Characteristics: The compound contains a bromine atom at the 2-position and a methoxyphenyl group at the 3-position of the benzaldehyde moiety.
Synthesis
The synthesis of 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves:
- Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a solvent.
- Methoxybenzylation : Reaction with 4-methoxybenzyl alcohol using acid catalysis to form the ether linkage.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde exhibit significant anticancer properties. For instance, derivatives with methoxy groups have shown enhanced antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.08 |
| Compound B | HL-60 (Leukemia) | 0.06 |
| Compound C | ME-180 (Cervical) | 0.17 |
These values indicate that methoxy substitutions can enhance the potency of related compounds against cancer cells, suggesting that 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde may also possess similar activities .
The proposed mechanism of action for compounds like 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde involves:
- Tubulin Inhibition : Compounds can inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.
- Apoptosis Induction : Enhanced activation of caspase pathways leading to programmed cell death has been observed in treated cells .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against bacterial or fungal strains is limited. Similar compounds have shown activity against various pathogens, indicating a potential for further exploration in this area .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study demonstrated that derivatives with methoxy groups significantly inhibited cell growth in leukemia cell lines, with IC50 values less than 1 µM, suggesting strong biological activity .
- Mechanistic Studies : Research involving molecular docking simulations has shown that similar compounds interact favorably with tubulin, indicating a potential pathway for their anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
